molecular formula C23H24FN3O4 B11033044 4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1-(4-fluorophenyl)pyrrolidin-2-one

4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B11033044
M. Wt: 425.5 g/mol
InChI Key: HLSPVVLSZKIGJD-UHFFFAOYSA-N
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Description

4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}-1-(4-fluorophenyl)-2-pyrrolidinone is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains a benzodioxole moiety, a piperazine ring, a fluorophenyl group, and a pyrrolidinone core, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(1,3-benzodioxol-5-ylmethyl)piperazino]carbonyl}-1-(4-fluorophenyl)-2-pyrrolidinone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}-1-(4-fluorophenyl)-2-pyrrolidinone is unique due to its combination of a benzodioxole moiety, a piperazine ring, a fluorophenyl group, and a pyrrolidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H24FN3O4

Molecular Weight

425.5 g/mol

IUPAC Name

4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-1-(4-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C23H24FN3O4/c24-18-2-4-19(5-3-18)27-14-17(12-22(27)28)23(29)26-9-7-25(8-10-26)13-16-1-6-20-21(11-16)31-15-30-20/h1-6,11,17H,7-10,12-15H2

InChI Key

HLSPVVLSZKIGJD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)F

Origin of Product

United States

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